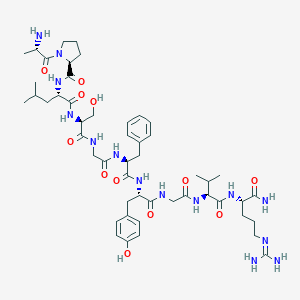
Locustatachykinin II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Locustatachykinin II, also known as this compound, is a useful research compound. Its molecular formula is C50H76N14O12 and its molecular weight is 1065.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound Protein, Locusta Migratoria is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biological Role and Mechanisms
LomTK-II has been shown to play crucial roles in various physiological processes within insects. It exhibits myotropic activity, affecting gut motility and muscle contraction, similar to vertebrate tachykinins. Research indicates that LomTK-II influences:
- Gut Motility : Studies demonstrate that LomTK-II stimulates contractions in the locust's gut, which is essential for digestion and nutrient absorption .
- Neuromodulation : Immunocytochemical studies reveal that LomTK-II is involved in the central nervous system's signaling pathways, particularly in the locust's central complex, where it interacts with other neurotransmitters like octopamine and GABA .
Research Applications
The applications of LomTK-II in scientific research are diverse, encompassing neurobiology, physiology, and potential agricultural pest management strategies.
Neurobiology
LomTK-II serves as a model for studying neuropeptide functions across species. Its structural similarities to vertebrate tachykinins allow researchers to explore evolutionary relationships and functional analogies.
- Immunocytochemistry : Antisera against LomTK-II have been utilized to map its distribution in the nervous system of various insects, such as Heliothis virescens, providing insights into its role in neural circuits and behavior .
Physiology
Research into LomTK-II contributes to understanding insect physiology and could lead to applications in pest control.
- Myotropic Effects : The peptide’s ability to induce gut contractions makes it a candidate for developing insecticides that target digestive processes in pests .
Locust Central Complex Study
A detailed study investigated the anatomical organization of locusts' central complex, revealing that at least 66 neurons express LomTK-II. These findings suggest that LomTK-II may act as a neuromediator within key brain regions involved in motor control and spatial orientation .
Comparative Peptidomics
A peptidomics-based study compared LomTK-II with other tachykinins across different species. This research highlighted evolutionary conservation and functional similarities, suggesting that insights gained from studying LomTK-II could be applicable to understanding tachykinin functions in vertebrates .
Data Table: Summary of Research Findings on this compound
属性
CAS 编号 |
126985-98-6 |
|---|---|
分子式 |
C50H76N14O12 |
分子量 |
1065.2 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H76N14O12/c1-27(2)21-34(61-47(74)38-14-10-20-64(38)49(76)29(5)51)45(72)62-37(26-65)44(71)57-24-39(67)58-36(22-30-11-7-6-8-12-30)46(73)60-35(23-31-15-17-32(66)18-16-31)43(70)56-25-40(68)63-41(28(3)4)48(75)59-33(42(52)69)13-9-19-55-50(53)54/h6-8,11-12,15-18,27-29,33-38,41,65-66H,9-10,13-14,19-26,51H2,1-5H3,(H2,52,69)(H,56,70)(H,57,71)(H,58,67)(H,59,75)(H,60,73)(H,61,74)(H,62,72)(H,63,68)(H4,53,54,55)/t29-,33-,34-,35-,36-,37-,38-,41-/m0/s1 |
InChI 键 |
OPJHAGZHVNQOSR-ZAHKTKHZSA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C3CCCN3C(=O)C(C)N |
序列 |
APLSGFYGVR |
同义词 |
Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH2 locustatachykinin II protein, Locusta migratoria Lom-TK-II protein, Locusta migratoria LomTK-II protein, Locusta migratoria |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















